molecular formula C7H4N2O2 B1214597 4-Nitrobenzonitrile CAS No. 619-72-7

4-Nitrobenzonitrile

Cat. No. B1214597
Key on ui cas rn: 619-72-7
M. Wt: 148.12 g/mol
InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N
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Patent
US09266913B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzophenone (100 mg, 0.426 mmol, 1 equivalent), sodium nitrite (63.7 mg, 0.923 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (0.005or 0.0025 equivalents) and 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.012 or 0.006 equivalents, respectively). The solids were slurried in t-butyl alcohol (0.84 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (7.4 μL, 0.023 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After indicated reaction time, the vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake was washed with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield was measured.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
63.7 mg
Type
reactant
Reaction Step One
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.4 μL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6](C2C=CC=CC=2)=O)=[CH:4][CH:3]=1.[N:16]([O-:18])=[O:17].[Na+].CC1(C)P(C2C(OC)=CC=C(OC)C=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.COCCOCC[N:66](CCOCCOC)CCOCCOC>C(O)(C)(C)C.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:16]([C:2]1[CH:15]=[CH:14][C:5]([C:6]#[N:66])=[CH:4][CH:3]=1)([O-:18])=[O:17] |f:1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
63.7 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
7.4 μL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Three
Name
Quantity
0.84 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
placed in a heating block at 130° C
CUSTOM
Type
CUSTOM
Details
reaction time
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask
WASH
Type
WASH
Details
The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake
WASH
Type
WASH
Details
was washed with tetrahydrofuran (5 mL)
CUSTOM
Type
CUSTOM
Details
an assay yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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